6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Overview
Description
“6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” is a chemical compound1. However, detailed information about this specific compound is not readily available in the sources retrieved.
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives has been reported in various studies23. However, specific synthesis methods for “6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” were not found in the sources retrieved.
Molecular Structure Analysis
The molecular structure of “6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” is not explicitly mentioned in the sources retrieved. However, similar compounds like “1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid” and “1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid” have been mentioned45.Chemical Reactions Analysis
Specific chemical reactions involving “6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” were not found in the sources retrieved.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” are not explicitly mentioned in the sources retrieved.Scientific Research Applications
Metal-Organic Frameworks (MOFs) and Hydrogen Bonding:
- The study by Ghosh and Bharadwaj (2005) detailed a unique metal-organic framework exhibiting polycatenane-like structures facilitated by hydrogen bonding. The framework hosts discrete acyclic water clusters, signifying the intricate molecular architecture possible within such systems (Ghosh & Bharadwaj, 2005).
Coordination Polymer Applications
3D Metal-Organic Frameworks with Complex Water Clusters:
- A research by Ghosh and Bharadwaj (2003) showcased a 3D metal-organic framework structured by Ce(III) or Pr(III) with pyridine-2,6-dicarboxylic acid. The framework includes intricate hydrogen bonding networks and distinct water clusters, underscoring the complex interactions within these systems (Ghosh & Bharadwaj, 2003).
Synthetic Chemistry Applications
Synthesis of Zwitterionic Compounds:
- Dega-Szafran and Przybylak (1997) synthesized a series of zwitterionic ω-(1-pyrrolidine)alkanocarboxylic acids, offering insights into the interactions and configurations of these compounds, crucial for understanding their chemical behavior and potential applications (Dega-Szafran & Przybylak, 1997).
Synthesis of Pyrrolopyridinones:
- Goto et al. (1991) focused on synthesizing 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, presenting a methodological breakthrough in synthetic chemistry that could pave the way for the creation of novel compounds with potential applications (Goto et al., 1991).
Molecular Structure Analysis Applications
Inorganic Frameworks and Lanthanide Complexes:
- Qin et al. (2005) synthesized a series of three-dimensional lanthanide coordination polymers, revealing unique structural topologies and luminescent properties. This study contributes to the understanding of the design principles for coordination polymers and their potential applications in materials science (Qin et al., 2005).
Crystal Structure of Triorganotin(IV) Pyridinecarboxylate:
- Ma et al. (2009) explored the self-assembly syntheses and crystal structures of triorganotin(IV) pyridinecarboxylate, shedding light on the structural diversity and stability of these complexes. The detailed structural analysis contributes to the broader understanding of organometallic frameworks (Ma et al., 2009).
Safety And Hazards
Specific safety and hazard information for “6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” was not found in the sources retrieved. However, safety information for a similar compound, “1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid”, mentions hazard statements H302-H315-H319-H3354.
Future Directions
Specific future directions for “6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” were not found in the sources retrieved.
Please note that this analysis is based on the information available and retrieved. For a more comprehensive and detailed analysis, further research and resources may be required.
properties
IUPAC Name |
6-oxo-1,5-dihydropyrrolo[3,2-c]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-1-6-4(2-10-7)5(3-9-6)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZPHXPUUQUBSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC1=O)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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